molecular formula C21H28N2O2 B5674399 N-[4-(diethylamino)phenyl]-2-(4-propylphenoxy)acetamide CAS No. 301225-41-2

N-[4-(diethylamino)phenyl]-2-(4-propylphenoxy)acetamide

Cat. No.: B5674399
CAS No.: 301225-41-2
M. Wt: 340.5 g/mol
InChI Key: AODQDRYTTGYNIY-UHFFFAOYSA-N
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Description

N-[4-(Diethylamino)phenyl]-2-(4-propylphenoxy)acetamide is a synthetic acetamide derivative characterized by a diethylamino-substituted phenyl ring linked via an acetamide bridge to a 4-propylphenoxy group. Its molecular formula is inferred as C21H28N2O2 (approximate molecular weight: 340.5 g/mol), based on structural analogs . The diethylamino group confers basicity, while the propylphenoxy moiety contributes to hydrophobic interactions. This compound is hypothesized to exhibit biological activity due to structural similarities with other bioactive acetamides, such as enzyme inhibitors or apoptosis inducers .

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]-2-(4-propylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-4-7-17-8-14-20(15-9-17)25-16-21(24)22-18-10-12-19(13-11-18)23(5-2)6-3/h8-15H,4-7,16H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODQDRYTTGYNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901203270
Record name N-[4-(Diethylamino)phenyl]-2-(4-propylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301225-41-2
Record name N-[4-(Diethylamino)phenyl]-2-(4-propylphenoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301225-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Diethylamino)phenyl]-2-(4-propylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)phenyl]-2-(4-propylphenoxy)acetamide typically involves a multi-step process. One common method starts with the reaction of 4-(diethylamino)aniline with 4-propylphenol in the presence of a suitable base to form an intermediate. This intermediate is then reacted with chloroacetyl chloride under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The use of catalysts and solvents can enhance the reaction rate and yield. Purification steps such as crystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)phenyl]-2-(4-propylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-[4-(diethylamino)phenyl]-2-(4-propylphenoxy)acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]-2-(4-propylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Rings

N-[4-(4-Morpholinyl)phenyl]-2-(4-propylphenoxy)acetamide ()
  • Molecular Formula : C21H26N2O3 (MW: 354.45 g/mol).
  • Key Differences: Replaces the diethylamino group with a morpholine ring.
  • This modification may alter target specificity, as morpholine derivatives often interact with kinases or GPCRs .
2-(4-Chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide ()
  • Molecular Formula : C18H21ClN2O (MW: 316.83 g/mol).
  • Key Differences: Substitutes the propylphenoxy group with a chlorophenyl moiety.
  • The logP (4.315) is slightly lower than the target compound, suggesting reduced membrane permeability .
N-[4-(Diethylamino)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide ()
  • Molecular Formula : C22H30N2O2 (MW: 340.46 g/mol).
  • Key Differences : Adds methyl groups to both phenyl rings.
  • The higher molecular weight and logP (estimated >4.5) may enhance CNS penetration but decrease aqueous solubility .

Modifications to the Acetamide Side Chain

(E)-2-(Diethylamino)-N-(4-(2-(2-oxoindolin-3-ylidene)acetyl)phenyl)acetamide ()
  • Key Differences: Incorporates an indolinone-acetyl group.
  • Impact : The conjugated system enables π-π stacking and interactions with pro-apoptotic targets (e.g., Bcl-2 proteins). This derivative showed potent activity against acute myeloid leukemia (IC50 < 1 µM) .
N-[4-(Morpholinosulfonyl)phenyl]-2-(phenylamino)acetamide ()
  • Key Differences: Replaces phenoxy with phenylamino and adds a sulfonyl group.
  • Impact : The sulfonyl group enhances polarity (logD: ~2.0) and may improve solubility, but reduces blood-brain barrier penetration. These compounds demonstrated anti-COVID-19 activity via protease inhibition .

Impact of Alkyl Chain Length and Bulk

N-[4-(Acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide ()
  • Key Differences : Uses a tert-butyl group instead of propyl.
  • Impact : The bulky tert-butyl increases logP (~5.0) and metabolic stability but may hinder binding to narrow active sites. This derivative is used in sulfonamide-based enzyme inhibitors .
2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide ()
  • Key Differences: Features isopropyl groups on both phenoxy and sulfamoyl moieties.

Research Findings and Implications

  • Diethylamino Group: Critical for basicity and interactions with acidic residues in enzyme active sites (e.g., phospholipase A2 inhibitors) .
  • Phenoxy vs. Phenylamino: Phenoxy groups enhance hydrophobic interactions, while phenylamino groups enable hydrogen bonding .
  • Alkyl Chain Optimization : Propyl balances lipophilicity and steric effects; longer or bulkier chains (e.g., tert-butyl) may improve metabolic stability but reduce solubility .

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